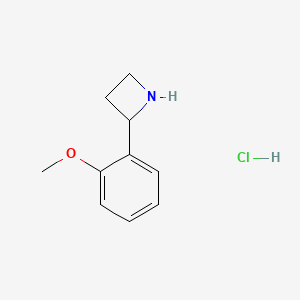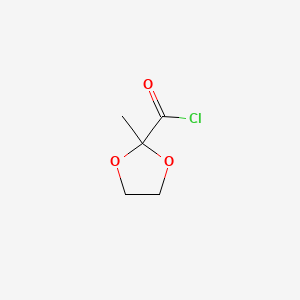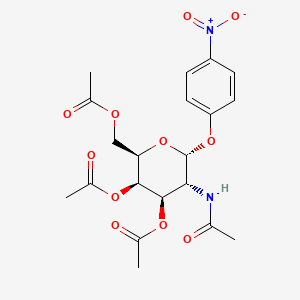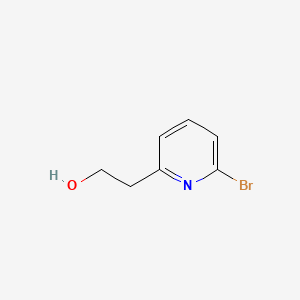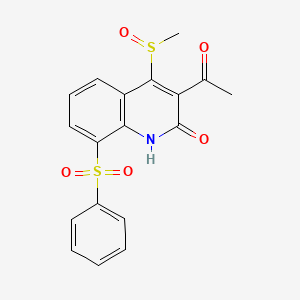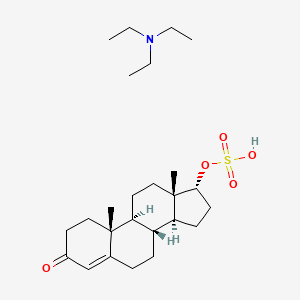
Epitestosterone Sulfate Triethylamine Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epitestosterone Sulfate Triethylamine Salt is a metabolite with the molecular formula C25H43NO5S and a molecular weight of 469.68 . It belongs to the categories of hormones, steroids and derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of 25 carbon atoms, 43 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 469.68 and a molecular formula of C25H43NO5S .Aplicaciones Científicas De Investigación
Age- and Sex-Related Variations in Epitestosterone Levels
Research has demonstrated that epitestosterone, acting as a weak antiandrogen, exhibits variations in serum concentrations across different ages and sexes. In a study, epitestosterone levels showed a peak at around 20 years of age in women, with a decline up to menopause followed by an increase. In men, the peak was around 35 years of age, with a continuous decrease afterward. These findings suggest that the concentrations of epitestosterone are sufficient to exert antiandrogenic actions, with implications for understanding its role as an endogenous antiandrogen (Havlíková et al., 2002).
Metabolic Pathways and Glucuronidation of Epitestosterone
Another study highlights the role of UDP-glucuronosyltransferases (UGTs) in the metabolism of epitestosterone and testosterone. UGTs display converse specificity in glucuronidating testosterone and epitestosterone, which is significant for understanding the metabolic pathways and potential for detecting doping in sports. UGT2B7 mainly catalyzes epitestosterone glucuronidation, providing insights into the substrate specificity and stereoselectivity of human UGTs (Sten et al., 2009).
Detection of Epitestosterone Doping
The detection of epitestosterone doping has been a subject of research due to its potential to mask testosterone doping. A study using isotope ratio mass spectrometry developed a method for measuring delta(13)C values for urinary epitestosterone. This method aids in identifying synthetic epitestosterone administration by comparing the delta(13)C values against natural levels, offering a definitive approach to detect epitestosterone administration (Aguilera et al., 2002).
Nonclassical Actions of Epitestosterone
Research on the nonclassical actions of epitestosterone, particularly its effects on Sertoli cells in seminiferous tubules, provides insight into its biological functions. Epitestosterone and testosterone have been shown to produce similar effects on the membrane potential and membrane input resistance of Sertoli cells, indicating that epitestosterone acts via a nonclassical signaling pathway. This understanding expands the knowledge of epitestosterone's role beyond its antiandrogenic activities (de Castro et al., 2012).
Analytical Methods for Epitestosterone Determination
The development of analytical methods for the quantification of epitestosterone in biological samples, such as urine, has been crucial for both clinical and doping control purposes. Techniques involving liquid chromatography and mass spectrometry have been optimized for sensitive and specific detection of epitestosterone and its conjugates, facilitating research and monitoring of its levels in various contexts (Jenkinson et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRILWRSYZNKSA-RNTRTCFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OS(=O)(=O)O)CCC4=CC(=O)CC[C@]34C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


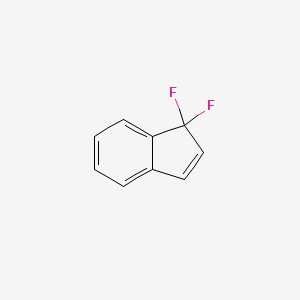
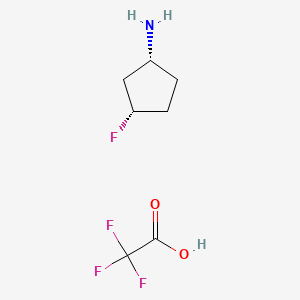

![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B584701.png)
